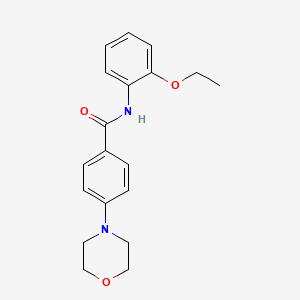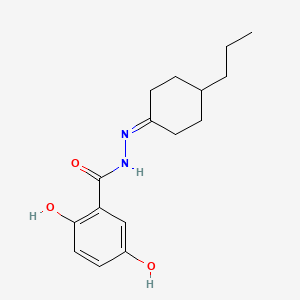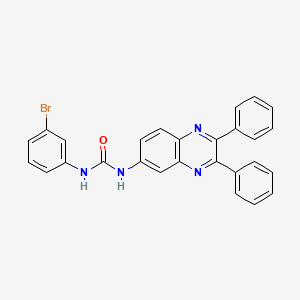
N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea
Übersicht
Beschreibung
N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea, also known as BPU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BPU belongs to the class of urea derivatives and has been extensively studied for its biological properties.
Wirkmechanismus
N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea exerts its biological effects by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes. This compound has been shown to inhibit the activity of several protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). By inhibiting these kinases, this compound can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of multiple protein kinases, leading to the inhibition of cancer cell growth and proliferation. This compound has also been shown to reduce inflammation by inhibiting the activity of inflammatory mediators. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Moreover, this compound has been extensively studied and has shown promising results in preclinical studies. However, this compound has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize. Moreover, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea research. One potential direction is to test this compound in clinical trials to determine its safety and efficacy in humans. Another potential direction is to study the effects of this compound on other protein kinases and cellular processes. Moreover, this compound can be modified to improve its pharmacokinetic properties, making it more effective as a therapeutic agent. Finally, this compound can be used as a tool to study the role of protein kinases in various biological processes, leading to a better understanding of cellular signaling pathways.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its anti-tumor and anti-inflammatory properties and has shown promising results in preclinical studies. This compound exerts its biological effects by inhibiting the activity of protein kinases, leading to the inhibition of cancer cell growth and proliferation, reducing inflammation, and protecting against neurodegenerative diseases. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for this compound research, including clinical trials, studying its effects on other protein kinases and cellular processes, improving its pharmacokinetic properties, and using it as a tool to study cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-N'-(2,3-diphenyl-6-quinoxalinyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties and has been tested against various cancer cell lines. This compound has also been studied for its anti-inflammatory properties and has shown promising results in preclinical studies. Moreover, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-3-(2,3-diphenylquinoxalin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19BrN4O/c28-20-12-7-13-21(16-20)29-27(33)30-22-14-15-23-24(17-22)32-26(19-10-5-2-6-11-19)25(31-23)18-8-3-1-4-9-18/h1-17H,(H2,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYAIWUIQQQUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=CC=C4)Br)N=C2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






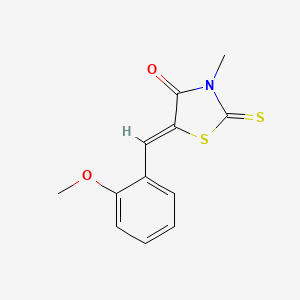
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4750994.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4750996.png)
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751000.png)
![N-[2-({[(3-chlorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4751002.png)
![6-(hexylthio)benzo[cd]indol-2(1H)-one](/img/structure/B4751013.png)
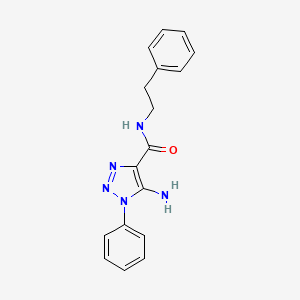
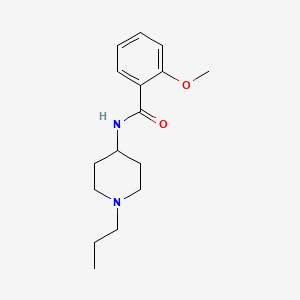
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4751030.png)
